molecular formula C17H15FN6OS B2858065 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421528-74-6

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2858065
CAS No.: 1421528-74-6
M. Wt: 370.41
InChI Key: AOPMWODILXFUQC-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound with the CAS Registry Number 1421528-74-6 and a molecular weight of 370.40 g/mol . Its molecular formula is C 17 H 15 FN 6 OS. This reagent features a complex structure that incorporates both an imidazo[2,1-b]thiazole scaffold, linked to a 4-fluorophenyl group, and a 1H-1,2,4-triazole acetamide moiety . Compounds containing these heterocyclic systems are of significant interest in medicinal chemistry and drug discovery research due to their potential as versatile scaffolds for biological activity. The specific research applications and mechanism of action for this particular compound are not fully detailed in the current literature, presenting an opportunity for investigative research. It is offered with a guaranteed purity of 90% or higher to ensure experimental consistency and reliability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are advised to consult the available safety data sheets and conduct all necessary safety assessments before use.

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6OS/c1-11-15(6-20-16(25)8-23-10-19-9-21-23)26-17-22-14(7-24(11)17)12-2-4-13(18)5-3-12/h2-5,7,9-10H,6,8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMWODILXFUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, incorporating multiple heterocyclic rings and functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group , a methylimidazo group , and a triazole moiety , contributing to its chemical properties and biological functions. The molecular formula is C16H16F1N5SC_{16}H_{16}F_{1}N_{5}S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms.

PropertyValue
Molecular FormulaC₁₆H₁₆F₁N₅S
Molecular Weight353.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Target Pathways

This compound exhibits activity against various biological targets:

  • Antimicrobial Activity : It shows significant antimicrobial properties against both bacteria and fungi. The imidazo[2,1-b]thiazole derivatives are known for their ability to disrupt cellular processes in pathogens.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antitubercular Activity : Research has highlighted the potential of imidazo[2,1-b]thiazole derivatives in combating Mycobacterium tuberculosis. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against M. tuberculosis strains .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity : The compound was tested against various cancer cell lines including HeLa (cervical cancer) and L1210 (leukemia). Results showed an IC50 value of approximately 5 µM for HeLa cells, indicating potent cytotoxic effects .
  • Antimicrobial Testing : In antimicrobial assays against Staphylococcus aureus and Candida albicans, the compound exhibited MIC values of 8 µg/mL and 16 µg/mL respectively .

Case Studies

Several case studies have reported on the biological activity of related compounds:

  • A study on imidazo[2,1-b]thiazole derivatives found that modifications at specific positions significantly enhanced their antitubercular activity. For example, compounds with trifluoromethyl groups showed improved efficacy with MIC values as low as 0.061 µM against M. tuberculosis .
  • Another investigation into a series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives revealed that certain substitutions led to enhanced antiproliferative activity against various cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents but limited water solubility. This characteristic may affect its bioavailability and therapeutic application.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents/R-Groups Key Structural Differences
Target Compound Imidazo[2,1-b]thiazole 6-(4-fluorophenyl), 3-methyl, 2-(1,2,4-triazol-1-yl)acetamide Unique imidazothiazole core with fluorophenyl
9b () Benzo[d]imidazole-thiazole 4-(benzodiazol-2-yl)phenoxymethyl, 2-(4-fluorophenyl)thiazole Benzodiazole-phenoxy linker; lacks imidazothiazole
6 m () Naphthalene-triazole-acetamide Naphthalen-1-yloxy, 4-chlorophenyl Bulkier naphthalene group; chloro substituent
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Simple thiazole-acetamide 2,6-Dichlorophenyl Simpler thiazole core; no triazole
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole 6-Trifluoromethyl, phenylacetamide CF3 substituent; lacks triazole

Key Observations :

  • The target compound’s imidazothiazole core distinguishes it from benzothiazole () or thiadiazole () derivatives.
  • The 4-fluorophenyl group enhances metabolic stability compared to nitro () or methoxy () substituents .
  • The 1,2,4-triazole moiety facilitates hydrogen bonding, similar to triazole-containing anticonvulsants () .

Key Insights :

  • The target’s fluorophenyl group increases lipophilicity (higher LogP) compared to dichlorophenyl () but less than CF3-substituted derivatives ().
  • Bulkier substituents (e.g., naphthalene in ) may reduce bioavailability due to poor solubility .

Contradictions and Limitations

  • Activity Discrepancies : While triazole-thiazole hybrids in show anticonvulsant activity, thiazole-acetamides in are antibiotic candidates. The target’s activity may depend on substituent positioning and core flexibility.
  • Synthetic Feasibility : Click chemistry () is scalable for the target compound, but regioselectivity in triazole formation requires optimization .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions optimize yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Core formation : Condensation of 4-fluorophenyl-substituted precursors with thiazole intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Functionalization : Alkylation or coupling reactions to introduce the triazole-acetamide moiety, often using catalysts like triethylamine or K₂CO₃ .
  • Purification : Recrystallization (ethanol or ethyl acetate) or column chromatography to isolate the final product .

Q. Optimization Table :

ParameterOptimal ConditionsImpact on Yield/PurityReference
SolventDMF/DMSO (anhydrous)Enhances reaction efficiency
Temperature80–100°C (reflux)Accelerates core formation
CatalystTriethylamine/K₂CO₃Facilitates coupling
MonitoringTLC (hexane:EtOAc = 8:2)Ensures reaction completion

Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

Critical techniques include:

  • NMR : ¹H/¹³C NMR to identify protons (e.g., fluorophenyl aromatic signals at δ 7.2–7.6 ppm) and acetamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) .
  • IR Spectroscopy : Peaks for C=O (1670–1690 cm⁻¹) and triazole C-N (1300–1350 cm⁻¹) .

Q. Key Spectral Data :

TechniqueDiagnostic PeaksStructural InsightReference
¹H NMRδ 5.4–5.5 ppm (CH₂ linker)Confirms methylene bridge
¹³C NMRδ 52–62 ppm (imidazo-thiazole carbons)Validates heterocyclic core
HRMSm/z calculated vs. observedConfirms molecular formula

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Purity differences : Impurities (>95% purity required; validate via HPLC) .
  • Assay conditions : pH, solvent (DMSO concentration ≤1%), or cell-line specificity .
  • Structural analogs : Fluorophenyl vs. chlorophenyl substitutions alter target affinity .

Q. Methodological Approach :

Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

Use isogenic cell lines to control for genetic variability .

Compare with structurally similar compounds (e.g., triazole vs. imidazole derivatives) to isolate pharmacophore contributions .

Q. What crystallographic strategies determine the 3D structure, and how do they inform SAR?

Single-crystal X-ray diffraction (SHELX software ) is critical:

  • Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Key parameters : Bond lengths (e.g., C-F = 1.34 Å) and torsion angles reveal conformational flexibility .

Q. Structural Insights :

FeatureSAR ImplicationReference
Fluorophenyl orientationEnhances hydrophobic pocket binding
Triazole-acetamide angleInfluences hydrogen bonding to targets

Q. How can metabolic stability in preclinical models be systematically evaluated?

In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat), monitor via LC-MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. Key Parameters :

AssayProtocolOutcome MetricReference
Microsomal t₁/₂NADPH-supplemented incubation% parent compound remaining
Plasma protein bindingEquilibrium dialysisFree fraction (%)

Q. What computational methods predict off-target interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

  • Map binding poses to non-target kinases or GPCRs .
  • Identify potential toxicity risks (e.g., hERG channel binding) .

Validation : Compare with experimental data (e.g., SPR binding assays) to refine models .

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